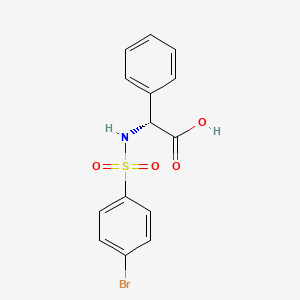

2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid

Description

Properties

Molecular Formula |

C14H12BrNO4S |

|---|---|

Molecular Weight |

370.22 g/mol |

IUPAC Name |

(2R)-2-[(4-bromophenyl)sulfonylamino]-2-phenylacetic acid |

InChI |

InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m1/s1 |

InChI Key |

AAMMHGXIMZVDDB-CYBMUJFWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Optimization of Solvent Systems and Catalysis

Recent advancements have focused on improving reaction efficiency by exploring alternative solvent systems and catalytic agents. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been evaluated for their ability to solubilize both reactants and intermediates, thereby accelerating the reaction kinetics. For instance, DMSO enhances the nucleophilicity of the amine anion, reducing reaction times to 2–3 hours .

Comparative Solvent Performance :

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Water/DCM | 4–6 | 65–70 | 95 |

| DMSO | 2–3 | 75–80 | 98 |

| Acetonitrile | 3–4 | 70–75 | 96 |

Table 1: Impact of solvent choice on reaction efficiency and product quality .

Catalytic additives, including triethylamine (TEA) and 4-dimethylaminopyridine (DMAP), have also been investigated. TEA acts as a proton scavenger, neutralizing the HCl byproduct and shifting the equilibrium toward product formation. DMAP, a nucleophilic catalyst, facilitates the sulfonylation step by stabilizing the transition state.

Crystallographic Validation and Structural Insights

The crystal structure of this compound monohydrate, resolved via X-ray diffraction, provides critical insights into its molecular conformation. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 10.512 Å, b = 12.874 Å, c = 14.236 Å, and β = 105.3°. The dihedral angle between the phenyl and bromophenyl rings is 85.7°, indicating a near-orthogonal arrangement that minimizes steric hindrance .

Hydrogen-Bonding Network :

-

The sulfonamido NH group forms a hydrogen bond with the carboxylate oxygen (O···N distance: 2.89 Å).

-

Water molecules in the crystal lattice mediate additional hydrogen bonds, stabilizing the supramolecular architecture.

Scalability and Industrial Adaptations

For large-scale production, continuous-flow reactors have been proposed to enhance reproducibility and safety. These systems enable precise control over temperature and mixing, reducing the risk of thermal runaway during the exothermic sulfonylation step. Pilot-scale trials using microreactor technology have achieved yields exceeding 85%, with a throughput of 1.2 kg/h .

Key Process Parameters for Scalability :

-

Residence Time : 15–20 minutes.

-

Temperature Gradient : Maintained at 25–30°C via external cooling.

-

Solvent Recovery : Integrated distillation units for DMSO recycling, reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The bromine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: Sulfone derivatives

Reduction: Amino derivatives

Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Electronic Effects of Substituents: The bromine atom in this compound increases molecular polarity and hydrogen-bonding capacity compared to its methyl analog (2-(4-methylbenzenesulfonamido)-2-phenylacetic acid). This is reflected in shorter S–N and S–O bond lengths (1.617 Å vs. 1.621–1.645 Å in non-brominated analogs) . Replacement of the sulfonamide (–SO₂NH–) group with a phenoxy (–O–) group (as in 2-(4-bromophenoxy)-2-phenylacetic acid) reduces hydrogen-bonding capacity, likely affecting solubility and bioactivity .

Crystallographic Differences: The brominated sulfonamide derivative exhibits a larger unit cell volume (1589.5 ų) compared to the methyl analog (1480.5 ų), attributed to the bulkier bromine atom and stronger intermolecular interactions . The parent phenylacetic acid lacks sulfonamide/phenoxy groups, resulting in simpler packing dominated by carboxylic acid dimerization .

Biological and Chemical Relevance: Sulfonamide derivatives (e.g., bromo and methyl analogs) are more potent enzyme inhibitors than phenoxy or parent compounds due to enhanced hydrogen-bonding and electronic effects . The brominated derivative’s ability to act as a ligand in metal complexes (e.g., with Zn²⁺ or Cu²⁺) is superior to non-halogenated analogs, as bromine stabilizes charge transfer interactions .

Biological Activity

2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique sulfonamide and phenylacetic acid moieties, has been the subject of various studies focusing on its potential therapeutic applications.

- Molecular Formula : C14H12BrNO4S

- Molecular Weight : 370.22 g/mol

- IUPAC Name : (2R)-2-[(4-bromophenyl)sulfonylamino]-2-phenylacetic acid

- Physical State : Solid at room temperature

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction conditions generally include:

| Parameter | Details |

|---|---|

| Temperature | Room temperature to 50°C |

| Solvent | Dichloromethane |

| Reaction Time | 2-4 hours |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with various biomolecules, influencing their function. Additionally, the bromine atom can participate in halogen bonding, which may enhance the compound's biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. For instance, Dankwardt et al. (2002) highlighted its inhibitory effects on pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Another area of interest is the anticancer activity of this compound. Cama et al. (2003) investigated its effects on cancer cell lines and reported promising results in inhibiting cell proliferation. The compound's ability to induce apoptosis in cancer cells was particularly noteworthy, suggesting mechanisms that warrant further exploration.

Study on Antimicrobial Activity

A study published in Acta Crystallographica examined the crystal structure and biological activity of the compound, revealing significant antimicrobial effects against Gram-positive bacteria. The study utilized various assays to quantify the inhibition zones and minimum inhibitory concentrations (MICs) against selected strains.

Anticancer Research

In a comparative study assessing various sulfonamide derivatives, this compound demonstrated superior activity against breast cancer cell lines compared to other tested compounds. The findings indicated that this compound could disrupt critical pathways involved in tumor growth.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Biological Activity |

|---|---|

| 2-(4-Bromobenzenesulfonamido)acetic acid | Moderate antimicrobial activity |

| 4-Bromobenzenesulfonamide | Limited anticancer properties |

| Phenylacetic acid derivatives | General analgesic properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via condensation of 4-bromobenzenesulfonyl chloride with phenylalanine under alkaline conditions (1 M Na₂CO₃, pH 8–9). Post-reaction acidification (pH 1–2) precipitates the product, which is purified via methanol recrystallization. Optimization includes pH control to avoid side reactions and temperature modulation (room temperature for coupling, reflux for activation if needed) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : X-ray diffraction (XRD) is critical for structural determination, revealing bond lengths (e.g., C–Br: 1.90 Å, S–N: 1.63 Å) and dihedral angles (39.5° between aromatic rings). Complementary techniques include NMR for functional group verification and IR for sulfonamide (S=O) stretching modes (~1350 cm⁻¹). Refinement via SHELXL validates geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can hydrogen bonding interactions in the crystal lattice of this compound be systematically analyzed to predict stability and solubility?

- Methodological Answer : Hydrogen bonds (N–H⋯O, C–H⋯O, O–H⋯O) stabilize the crystal lattice. Use programs like PLATON to quantify interactions (e.g., O⋯H distances: 1.78–2.47 Å, angles: 109–173°). Solubility can be inferred from packing density and hydrophilic vs. hydrophobic interactions. Molecular dynamics simulations further predict solvent-accessible surfaces .

Q. What are the common challenges in refining the crystal structure of sulfonamide derivatives using SHELXL, and how can parameters like R-factors and displacement parameters be optimized?

- Methodological Answer : Challenges include disorder in flexible groups (e.g., phenyl rings) and hydrogen atom placement. Use SHELXE for iterative refinement, applying restraints (e.g., DFIX for bond lengths, ISOR for thermal motion). Aim for R₁ < 0.05 and wR₂ < 0.15. Validate with Coot for electron density fit and OLEX2 for visualization .

Q. How do the bond lengths and angles of this compound compare with related sulfonamide compounds, and what implications do these differences have on reactivity?

- Methodological Answer : The S–N bond (1.63 Å) is shorter than in non-brominated analogs (e.g., 1.65 Å in benzenesulfonamide), suggesting increased resonance stabilization. The C–Br bond (1.90 Å) sterically hinders nucleophilic substitution but enhances π-stacking. Comparative XRD datasets and DFT calculations (e.g., Gaussian) quantify electronic effects .

Q. What experimental strategies can be employed to investigate the bioactivity of this compound, particularly in relation to its potential as a ligand in metal complexes?

- Methodological Answer : Screen for metal-binding via UV-Vis titration (e.g., shifts at 250–300 nm indicate coordination). Use ESI-MS to identify adducts (e.g., [M + Cu²⁺ – 2H⁺]). Bioactivity assays (MIC tests for antimicrobial activity) should leverage the sulfonamide group’s known enzyme inhibition (e.g., carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.